Glycidyl Linolenate-d5 CAS 1287393-54-7 chemical properties
Glycidyl Linolenate-d5 CAS 1287393-54-7 chemical properties
An In-Depth Technical Guide to Glycidyl Linolenate-d5 (CAS 1287393-54-7)
Executive Summary
Glycidyl Linolenate-d5 is a deuterated stable isotope-labeled version of Glycidyl Linolenate. Its primary and most critical application is as an internal standard for the quantitative analysis of glycidyl esters in various matrices, most notably in food products like edible oils and infant formula.[1][2][3] The presence of glycidyl esters in foods is a significant health concern, as they are process-induced contaminants that can hydrolyze in the body to form glycidol, a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[4][5][6] Consequently, highly accurate and sensitive analytical methods are imperative for food safety monitoring and risk assessment. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical applications, and handling of Glycidyl Linolenate-d5.
Core Chemical & Physical Properties
Glycidyl Linolenate-d5 is structurally composed of a linolenic acid backbone esterified to a deuterated glycidol moiety. The inclusion of five deuterium atoms provides a distinct mass shift, essential for its use in mass spectrometry-based quantification, without significantly altering its chemical behavior compared to the non-labeled native compound.
| Property | Value | Source(s) |
| CAS Number | 1287393-54-7 | [7][8] |
| Molecular Formula | C₂₁H₂₉D₅O₃ | [7][8] |
| Molecular Weight | 339.52 g/mol | [7][8] |
| Synonyms | (9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5; Linolenic Acid Glycidyl Ester-d5 | [7] |
| Appearance | Pale Yellow Oil | [7] |
| Storage Conditions | 2-8°C, protect from light (Amber Vial), store in refrigerator | [7] |
| Solubility (Inferred) | Soluble in organic solvents such as acetone, methanol, isopropanol, ethyl acetate, and hexane. Insoluble in water. | [9][10] |
| Density (Inferred) | Approximately 0.9 g/cm³, slightly higher than the non-deuterated analog due to the heavier isotopes. | [9] |
Chemical Structure & Spectroscopic Profile
The unique structure of Glycidyl Linolenate-d5 dictates its analytical utility.
Caption: Chemical structure of Glycidyl Linolenate-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for this exact deuterated standard is not publicly available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-characterized spectra of linolenic acid and glycidyl esters.
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¹H NMR: The spectrum would be dominated by signals from the linolenate fatty acid chain. Key expected signals include:
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A triplet around 0.97 ppm corresponding to the terminal methyl (-CH₃) protons.
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A complex multiplet between 5.3-5.4 ppm from the six olefinic protons (-CH=CH-).
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A characteristic triplet around 2.8 ppm for the two methylene protons situated between two double bonds (=CH-CH₂-CH=).
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A triplet around 2.3 ppm from the α-methylene protons adjacent to the carbonyl group (-CH₂-C=O).
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A large signal envelope between 1.2-1.7 ppm from the remaining methylene (-CH₂) groups.
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The protons on the glycidyl moiety would normally appear between 2.6-4.4 ppm. However, since this part of the molecule is deuterated, these signals will be absent in the ¹H spectrum, which is a key confirmation of successful labeling.
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¹³C NMR: The carbon spectrum would show:
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A signal for the carbonyl carbon around 173 ppm.
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Signals for the olefinic carbons between 127-132 ppm.
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Signals for the deuterated carbons of the glycidyl group would show characteristic splitting patterns due to C-D coupling and would be found in the approximate range of 44-52 ppm (for the epoxide carbons) and around 65 ppm (for the -O-CD₂- carbon).
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Mass Spectrometry (MS)
Mass spectrometry is the primary technique where Glycidyl Linolenate-d5 is employed. Under typical LC-MS conditions with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the molecule will ionize to produce a pseudomolecular ion [M+H]⁺ or other adducts.
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Molecular Ion: The expected exact mass allows for high-resolution mass spectrometry confirmation. The [M+H]⁺ ion would be observed at m/z 340.53.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used for quantification in Multiple Reaction Monitoring (MRM) mode. Key fragmentation pathways are predictable:
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Neutral Loss of the Glycidyl Moiety: A common fragmentation would be the loss of the deuterated glycidyl group, leading to a fragment ion corresponding to the protonated linolenic acid.
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Cleavage within the Glycidyl Group: Fragmentation of the epoxide ring is also a characteristic pathway.
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Fragmentation of the Fatty Acid Chain: Cleavage along the unsaturated fatty acid chain can also occur.
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The specific mass transitions monitored in an MRM experiment provide high selectivity and sensitivity for quantification, distinguishing the analyte from matrix interferences.
Synthesis and Purification Workflow
While commercial availability is the primary source for researchers, understanding the synthesis provides insight into potential impurities and the compound's stability. A plausible and common method for synthesizing glycidyl esters involves the enzyme-catalyzed esterification of the corresponding fatty acid with glycidol.
Caption: General workflow for the synthesis of Glycidyl Linolenate-d5.
Causality in Synthesis:
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Starting Materials: The synthesis begins with a deuterated linolenic acid precursor. The position of the deuterium labels on the fatty acid chain is a critical choice made during the synthesis of the precursor itself.
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Enzymatic Esterification: The use of an immobilized lipase like Novozyme 435 is a strategic choice to promote specific esterification between the carboxylic acid of linolenic acid-d5 and the primary alcohol of glycidol under milder conditions than traditional chemical catalysis, minimizing side reactions.[6] The reaction is often driven to completion by removing the methanol byproduct under vacuum.[6]
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Purification: The crude product will contain unreacted starting materials and byproducts. Silica gel chromatography is the standard and effective method for separating the relatively nonpolar glycidyl ester from the more polar unreacted glycidol and fatty acid. A gradient of solvents (e.g., ethyl acetate in hexane) is used to selectively elute the desired product.[6]
Key Applications & Experimental Protocols
Core Application: Internal Standard for Contaminant Analysis
The fundamental value of Glycidyl Linolenate-d5 lies in its role as an internal standard for Stable Isotope Dilution Analysis (SIDA). This is the gold-standard analytical approach for quantification.
Why SIDA is Authoritative:
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Accuracy and Precision: SIDA corrects for variations in sample preparation, extraction efficiency, and instrument response. The deuterated standard is chemically identical to the analyte, so it behaves the same way during every step of the process. Any loss of analyte during sample prep will be mirrored by a proportional loss of the internal standard.
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Matrix Effect Mitigation: In complex matrices like edible oils, other co-extracted compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since the internal standard co-elutes and has nearly identical ionization properties, it experiences the same matrix effects, allowing for an accurate ratio-based calculation.
Field-Proven Protocol: Quantification of Glycidyl Esters in Edible Oil by LC-MS/MS
This protocol is a synthesized, self-validating system based on established methods in the field.[10][11][12]
1. Preparation of Standards and Samples
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Stock Solution: Prepare a stock solution of Glycidyl Linolenate-d5 in a suitable solvent (e.g., isopropanol) at a concentration of ~5 µg/mL. Store at -20°C.
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Spiking Solution: Prepare a working dilution of the internal standard from the stock solution. The concentration should be chosen to be in the mid-range of the expected analyte concentration in the samples.
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Sample Weighing: Accurately weigh approximately 10-50 mg of the oil sample into a centrifuge tube. Causality: A smaller sample size is often sufficient due to the high sensitivity of modern MS instruments and can reduce matrix load.
2. Extraction and Cleanup
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Dissolution and Spiking: Dissolve the oil sample in 1 mL of acetone. Add a precise volume of the Glycidyl Linolenate-d5 internal standard spiking solution. Vortex thoroughly. Trustworthiness: Adding the standard at the earliest possible stage ensures it undergoes all subsequent steps alongside the native analyte, which is the core principle of SIDA.
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Solid Phase Extraction (SPE): The cleanup is crucial for removing interfering lipids.
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Step A (Reversed-Phase): Condition a C18 SPE cartridge. Load the sample solution. Wash with a polar solvent (e.g., methanol/water) to remove highly polar interferences. Elute the analytes with a less polar solvent like methanol.
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Step B (Normal-Phase): Condition a silica SPE cartridge with hexane. Load the eluate from the C18 step. Wash with a nonpolar solvent (e.g., 5% ethyl acetate in hexane) to remove nonpolar interferences like triglycerides. Elute the glycidyl esters with a slightly more polar solvent mixture. Causality: This two-step SPE approach provides orthogonal cleanup, effectively isolating the moderately polar glycidyl esters from the bulk of the oil matrix.
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Final Preparation: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 250 µL) of the initial mobile phase (e.g., methanol/isopropanol 1:1 v/v).[10][12] The sample is now ready for injection.
3. LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
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LC Conditions:
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MS/MS Conditions:
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Ionization Source: Positive ion APCI or ESI.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for native Glycidyl Linolenate and for Glycidyl Linolenate-d5. This provides both quantification and confirmation of identity.
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- 5. Linolenic acid(463-40-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. EP3786265A1 - A process for reducing glycidol and glycidyl esters in monoglycerides and/or diglycerides - Google Patents [patents.google.com]
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- 10. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
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